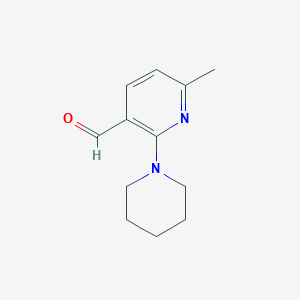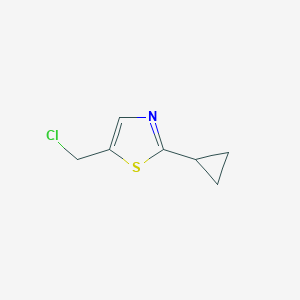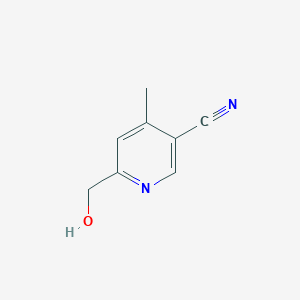![molecular formula C9H9ClN2O2S B11781387 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride](/img/structure/B11781387.png)
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrazinylation: The hydrazinyl group is introduced by reacting the intermediate compound with hydrazine or hydrazine derivatives.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the hydrazinyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or sulfoxides, while reduction may produce hydrazine derivatives or amines.
Applications De Recherche Scientifique
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazinyl group is known to form covalent bonds with various biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene-7-carboxylic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Aminobenzo[b]thiophene-7-carboxylic acid: Contains an amino group instead of a hydrazinyl group, leading to different chemical and biological properties.
4-Hydrazinylbenzo[b]thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and applications.
Uniqueness
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride is unique due to the presence of both the hydrazinyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities
Propriétés
Formule moléculaire |
C9H9ClN2O2S |
|---|---|
Poids moléculaire |
244.70 g/mol |
Nom IUPAC |
4-hydrazinyl-1-benzothiophene-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-11-7-2-1-6(9(12)13)8-5(7)3-4-14-8;/h1-4,11H,10H2,(H,12,13);1H |
Clé InChI |
STFQGNKLEQZJAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CSC2=C1C(=O)O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)



![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)



![5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)


